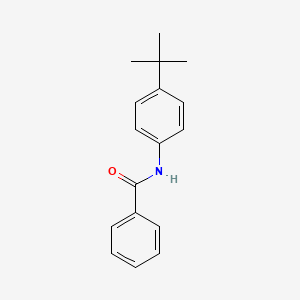

N-(4-tert-Butyl-phenyl)-benzamide

Description

N-(4-tert-Butyl-phenyl)-benzamide is a benzamide derivative characterized by a tert-butyl substituent on the para position of the phenyl ring attached to the benzamide core. Benzamides, in general, are known for their roles as enzyme inhibitors, pro-drug candidates, and intermediates in organic synthesis. The tert-butyl group enhances lipophilicity, which may improve cell permeability and stability, a feature exploited in drug design .

Properties

CAS No. |

59238-66-3 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-9-11-15(12-10-14)18-16(19)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |

InChI Key |

MVNFPRSVMLCQSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to this compound involves the formation of an amide bond between benzoic acid derivatives (or benzoyl chlorides) and 4-tert-butylaniline. The common methods include:

- Acyl chloride method: Reaction of benzoic acid derivatives converted into benzoyl chloride with 4-tert-butylaniline under controlled conditions.

- Direct amidation: Coupling of benzoic acid with 4-tert-butylaniline using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBT (1-hydroxybenzotriazole).

- Catalyst-assisted amidation: Utilizing solid bases or catalysts such as hydrotalcites to promote amide bond formation with high yields.

Synthesis via Benzoyl Chloride and 4-tert-Butylaniline

According to a study on 4-tert-butylbenzamides, the compound can be prepared by reacting 4-tert-butylbenzoyl chloride with aniline derivatives, including 4-tert-butylaniline, under ice-water cooling to control the reaction temperature and improve selectivity. The reaction typically proceeds in aqueous or organic media with sodium bicarbonate or other bases to neutralize the formed hydrochloric acid byproduct. The structure of the product is confirmed by IR and NMR spectroscopy, and elemental analysis for carbon, hydrogen, and nitrogen is performed to ensure purity.

Amidation Using Benzoic Acid, EDC, HOBT, and Hydrotalcite

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

- [^1H NMR (CDCl3)](pplx://action/followup): Signals corresponding to aromatic protons, amide NH (broad singlet), and tert-butyl group (singlet around 1.3 ppm).

- [^13C NMR (CDCl3)](pplx://action/followup): Carbonyl carbon near 166 ppm, aromatic carbons between 120–140 ppm, tert-butyl carbons around 34.5 and 31.5 ppm.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak consistent with C15H19NO molecular formula.

- Melting point: Typically reported but varies with purity.

Example spectroscopic data for this compound:

| Technique | Data |

|---|---|

| ^1H NMR | δ 7.97 (1H, br s, NH), 7.85 (2H, dt), 7.57 (2H, d), 7.46 (2H, d), 1.33 (9H, s, tert-butyl) |

| ^13C NMR | δ 165.9 (C=O), 147.7, 135.4, 131.9, 128.9, 127.1, 120.2, 34.5, 31.5 |

| HRMS | Calculated for C15H19NO: 225.1467; Found: 225.1465 |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Safety/Environmental Notes |

|---|---|---|---|---|

| Benzoyl chloride + amine | High reactivity, straightforward | Requires handling corrosive acid chlorides; HCl byproduct | Moderate to high | Generates corrosive byproducts |

| Direct amidation with EDC/HOBT | Mild conditions, no acid chloride prep | Moderate yield (~50%) | Moderate | EDC and HOBT are irritants; hydrotalcite is reusable catalyst |

| Catalyst-assisted amidation | Enhanced reaction rate and selectivity | Requires catalyst preparation/handling | Moderate to high | Catalyst is environmentally benign |

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-Butyl-phenyl)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Bromine in carbon tetrachloride

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of halogenated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-tert-Butyl-phenyl)-benzamide has been investigated for its potential therapeutic properties. Key applications include:

- Histamine H3 Receptor Antagonism : Research indicates that compounds similar to this compound act as histamine H3 receptor antagonists, which may have implications in treating neurological disorders such as Alzheimer's disease .

- Anti-inflammatory and Anticancer Activities : Studies have demonstrated that this compound exhibits anti-inflammatory properties and potential anticancer activity. It has been explored as a candidate for treating various cancers, including breast and cervical cancers .

- Biochemical Probes : The compound serves as a biochemical probe in assays aimed at understanding receptor-ligand interactions, which can lead to the development of new therapeutic agents .

Agricultural Applications

This compound has also shown promise in agricultural science:

- Fungicidal Activity : Research on structure-activity relationships has identified that certain derivatives of benzamides, including this compound, exhibit preventive activity against rice blast disease caused by Pyricularia oryzae. This suggests potential use as a fungicide in agriculture .

Synthesis and Industrial Applications

The synthesis of this compound typically involves straightforward organic reactions, making it accessible for industrial production. Its unique structural properties allow it to be utilized as a building block for more complex organic molecules.

Synthesis Steps:

- Formation of Benzamide Core : The initial step involves the reaction of 4-tert-butylaniline with benzoyl chloride.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity suitable for research or industrial applications.

Data Table: Summary of Applications

Case Studies

- Histamine H3 Receptor Antagonists : A study characterized several benzamide derivatives, including this compound, demonstrating their efficacy in preclinical models targeting neurological disorders .

- Anticancer Activity : Research published indicated that N-(4-tert-butylbenzoyl)-N'-phenylthiourea showed significant anticancer effects, suggesting structural similarities may confer similar properties to this compound .

- Agricultural Efficacy : A study on the preventive effects of various benzamides against rice blast highlighted the effectiveness of this compound derivatives in controlling fungal infections .

Mechanism of Action

The mechanism of action of N-(4-tert-Butyl-phenyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The tert-butyl group in N-(4-tert-Butyl-phenyl)-benzamide distinguishes it from analogs with other substituents. For example:

- N-(2-Nitrophenyl)-4-bromo-benzamide (): The nitro and bromo substituents introduce electron-withdrawing effects, reducing lipophilicity and possibly affecting reactivity in synthetic pathways.

Table 1: Physicochemical Comparison of Benzamide Derivatives

| Compound | Molecular Formula | Exact Mass | Key Substituents | Lipophilicity (Predicted) |

|---|---|---|---|---|

| This compound | C₁₇H₁₉NO | 253.15 | tert-Butyl (para) | High |

| N-(4-Methoxy-phenyl)-benzamide | C₁₄H₁₃NO₂ | 227.09 | Methoxy (para) | Moderate |

| N-(2-Nitrophenyl)-4-bromo-benzamide | C₁₃H₁₀BrN₂O₃ | 337.99 | Nitro (ortho), Bromo | Low |

Table 2: Reaction Yields and Conditions

Biological Activity

N-(4-tert-Butyl-phenyl)-benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Synthesis

This compound is classified under the benzamide group, characterized by the presence of a tert-butyl group on the phenyl ring. The synthesis typically involves the reaction between 4-tert-butylaniline and benzoyl chloride, often employing bases like pyridine to facilitate the reaction. Key parameters for synthesis include:

- Temperature: Room temperature to 50°C

- Solvent: Dichloromethane or chloroform

- Reaction Time: 2-4 hours

In industrial settings, larger-scale processes may utilize solvents such as toluene or xylene under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, indicating promising antibacterial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. Specifically, it was noted that the compound could induce apoptosis in cancer cells, which is critical for therapeutic applications .

In a study involving tumor-bearing mice, treatment with this compound resulted in significant tumor growth suppression, further supporting its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. The compound may act as an inhibitor or modulator of certain enzymes involved in cancer progression and microbial resistance. This mechanism is crucial for understanding how the compound can be utilized in drug development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Efficacy : A study assessed its effects on MCF cell lines, revealing that it accelerates apoptosis in a dose-dependent manner .

- Antimicrobial Activity : Another investigation highlighted its effectiveness against multidrug-resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Toxicity Assessment : Toxicity studies conducted on zebrafish embryos indicated that while the compound exhibits significant biological activity, it also necessitates careful evaluation of its safety profile .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(4-tert-Butyl-phenyl)-benzamide, and how can purity be optimized?

- Methodology : The synthesis typically involves reacting 4-tert-butylbenzoyl chloride with 4-aminophenyl derivatives in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature. Purification is achieved via recrystallization or column chromatography to ensure >95% purity. Reaction optimization includes controlling stoichiometry, solvent polarity, and reaction time .

- Key Considerations : Impurities often arise from incomplete acylation or residual solvents. Purity can be validated using HPLC or GC-MS.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Techniques :

Q. How does solvent choice impact the synthesis and crystallization of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing intermediates. Crystallization in ethanol/water mixtures improves yield and purity due to controlled solubility .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Steric and Electronic Effects : The bulky tert-butyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Comparative kinetic studies with less hindered analogs (e.g., methyl-substituted benzamides) reveal 2–3x slower reaction rates in SN2 mechanisms .

- Experimental Design : Use Hammett plots to correlate substituent effects with reaction kinetics.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Systematic Approaches :

- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

- Structure-Activity Relationship (SAR) : Vary substituents on the phenyl ring to isolate pharmacophores.

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PARP-1 or kinases) .

Q. How can computational methods predict the physicochemical properties of this compound?

- DFT Workflow :

Geometry Optimization : B3LYP/6-31G(d) basis set in Gaussian.

Vibrational Analysis : Compare calculated IR spectra (C=O stretch) with experimental data.

HOMO-LUMO Analysis : Predict electron-rich regions for nucleophilic attack .

- Validation : Root-mean-square deviation (RMSD) <0.05 Å between computed and crystallographic structures.

Q. What are the challenges in multi-step synthesis of complex benzamide derivatives, and how can they be mitigated?

- Key Challenges :

| Issue | Solution |

|---|---|

| Intermediate instability | Use protective groups (e.g., Boc for amines) |

| Low regioselectivity | Optimize catalysts (e.g., Pd/C for cross-coupling) |

| Purification difficulties | Employ reverse-phase HPLC with C18 columns . |

Data Contradiction Analysis

Q. Why do solubility studies of this compound in polar solvents show variability across studies?

- Critical Factors :

- Crystallinity : Amorphous vs. crystalline forms exhibit 5–10x solubility differences.

- pH Effects : Ionization of the amide group in buffered solutions (e.g., PBS at pH 7.4) alters solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.